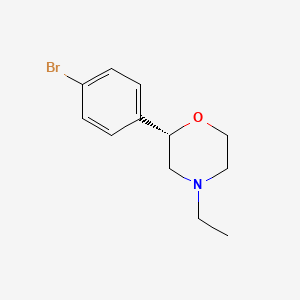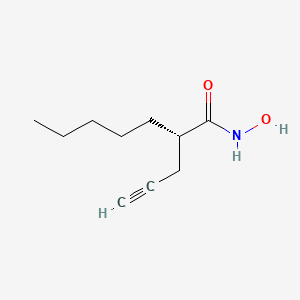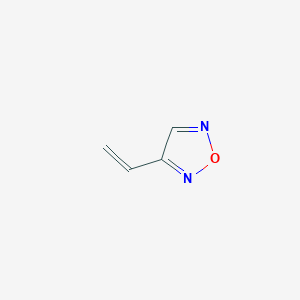
N''-(2-Hydroxybutyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’‘-(2-Hydroxybutyl)guanidine is a compound belonging to the guanidine family, which is known for its versatile applications in various fields such as chemistry, biology, and medicine Guanidines are characterized by their strong basicity and ability to form stable complexes with various molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(2-Hydroxybutyl)guanidine typically involves the reaction of 2-hydroxybutylamine with a guanidylating agent. One common method is the use of S-methylisothiourea as the guanidylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the guanidine structure .
Industrial Production Methods
Industrial production of N’'-(2-Hydroxybutyl)guanidine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
化学反応の分析
Types of Reactions
N’'-(2-Hydroxybutyl)guanidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The guanidine moiety can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted guanidines.
科学的研究の応用
N’'-(2-Hydroxybutyl)guanidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of N’'-(2-Hydroxybutyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form strong hydrogen bonds and ionic interactions with target molecules, leading to inhibition or activation of specific pathways. For example, it can inhibit nitric oxide synthase by binding to its active site, thereby reducing the production of nitric oxide .
類似化合物との比較
Similar Compounds
N,N’-Disubstituted guanidines: These compounds have similar structural features but differ in the nature of the substituents attached to the guanidine moiety.
Cyanamides: Another class of compounds with similar reactivity but different structural properties.
Uniqueness
N’'-(2-Hydroxybutyl)guanidine stands out due to its unique combination of a hydroxyl group and a guanidine moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
922498-68-8 |
|---|---|
分子式 |
C5H13N3O |
分子量 |
131.18 g/mol |
IUPAC名 |
2-(2-hydroxybutyl)guanidine |
InChI |
InChI=1S/C5H13N3O/c1-2-4(9)3-8-5(6)7/h4,9H,2-3H2,1H3,(H4,6,7,8) |
InChIキー |
PFJPTIMVMFQIMD-UHFFFAOYSA-N |
正規SMILES |
CCC(CN=C(N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14200532.png)

![2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14200553.png)
![(2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile](/img/structure/B14200559.png)

![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine]](/img/structure/B14200572.png)

![1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14200584.png)
![3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole](/img/structure/B14200590.png)


![Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]-](/img/structure/B14200609.png)
![4-(Benzyloxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14200612.png)
![1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine](/img/structure/B14200623.png)
